molecular formula C12H15NO3 B1623522 3-[(2-Methylbutanoyl)amino]benzoic acid CAS No. 890983-61-6

3-[(2-Methylbutanoyl)amino]benzoic acid

Cat. No.: B1623522
CAS No.: 890983-61-6
M. Wt: 221.25 g/mol
InChI Key: YMBLRAJBSUMZCE-UHFFFAOYSA-N
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Description

3-[(2-Methylbutanoyl)amino]benzoic acid is a benzoic acid derivative featuring a 2-methylbutanoyl (branched four-carbon acyl) group attached to the amino functionality at the 3-position of the benzene ring.

Properties

IUPAC Name

3-(2-methylbutanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-3-8(2)11(14)13-10-6-4-5-9(7-10)12(15)16/h4-8H,3H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMBLRAJBSUMZCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)NC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60424208
Record name 3-[(2-methylbutanoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890983-61-6
Record name 3-[(2-methylbutanoyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60424208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylbutanoyl)amino]benzoic acid typically involves the acylation of 3-aminobenzoic acid with 2-methylbutanoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or another suitable organic solvent

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems ensures precise control over temperature, pressure, and reactant concentrations, leading to a more efficient and scalable process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylbutanoyl)amino]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions include:

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: N-alkyl or N-acyl derivatives

Scientific Research Applications

3-[(2-Methylbutanoyl)amino]benzoic acid is utilized in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylbutanoyl)amino]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include:

    Enzyme Inhibition: The compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalysis.

    Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

3-(Isobutyrylamino)benzoic Acid
  • Structure: Features a 2-methylpropanoyl (isobutyryl) group instead of 2-methylbutanoyl.
  • Key Differences : The shorter acyl chain (three carbons vs. four) and branching at the second carbon.
  • This derivative is commercially available and used in organic synthesis .
3-[(2-Ethylbutanoyl)amino]benzoic Acid
  • Structure: Contains a 2-ethylbutanoyl group (four carbons with an ethyl branch).
  • Key Differences : Increased steric bulk and lipophilicity due to the ethyl substituent.
  • Applications : Reported as an anti-inflammatory and antioxidant agent in skincare and pharmaceuticals, suggesting that branching enhances bioactivity .
3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid
  • Structure: Substituted with a heterocyclic isobenzofuranone group.
  • Key Differences : The presence of a fused oxo-ring system introduces rigidity and additional hydrogen-bonding sites (O–H···O and N–H···O interactions) .
  • Crystallography : Crystal packing stabilized by intermolecular hydrogen bonds (R factor = 0.041), a feature likely shared by the target compound .
3-[(2-Methylphenyl)methoxy]benzoic Acid
  • Structure: Methoxybenzyl group replaces the acyl amino moiety.
  • Key Differences : Loss of the amide bond reduces hydrogen-bonding capacity, altering solubility and reactivity .

Physicochemical Properties

Property 3-[(2-Methylbutanoyl)amino]benzoic Acid (Predicted) 3-(Isobutyrylamino)benzoic Acid 3-[(2-Ethylbutanoyl)amino]benzoic Acid
Molecular Weight (g/mol) ~263.3 207.2 265.3
Solubility Likely in ethanol/DMSO Soluble in polar aprotic solvents Soluble in ethanol/DMSO
Hydrogen Bonding Strong (amide and carboxylic acid groups) Moderate Strong
LogP (Lipophilicity) ~2.5 (estimated) 1.8 3.0

Biological Activity

3-[(2-Methylbutanoyl)amino]benzoic acid, also known as 2-[(2-methylbutanoyl)amino]benzoic acid, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies. The information is derived from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

  • Molecular Formula : C12H15NO3
  • SMILES Notation : CCC(C)C(=O)NC1=CC=CC=C1C(=O)O
  • IUPAC Name : this compound

The compound features a benzoic acid moiety with an amino group substituted by a 2-methylbutanoyl group, which may influence its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including:

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against Escherichia coli and Staphylococcus aureus, which are common pathogens in clinical settings .

The mechanism of action for this compound involves:

  • Inhibition of Bacterial Cell Wall Synthesis : The compound may interfere with the synthesis of peptidoglycan, a critical component of bacterial cell walls.
  • Disruption of Membrane Integrity : It has been suggested that the compound can disrupt the integrity of bacterial membranes, leading to cell lysis.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    A study conducted by researchers at a university evaluated the efficacy of this compound in treating infections caused by resistant strains of bacteria. The results demonstrated that when combined with traditional antibiotics, it enhanced their effectiveness, reducing the required doses and minimizing side effects .
  • In Vivo Studies :
    In animal models, administration of this compound led to a significant reduction in bacterial load in infected tissues compared to control groups. This suggests potential for therapeutic applications in treating bacterial infections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2-Methylbutanoyl)amino]benzoic acid
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3-[(2-Methylbutanoyl)amino]benzoic acid

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